molecular formula C22H19ClN4O2 B11003425 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11003425
M. Wt: 406.9 g/mol
InChI Key: FACVGGMMIWPJEX-UHFFFAOYSA-N
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Description

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c23-17-9-3-7-15-16-8-4-10-18(21(16)26-20(15)17)25-19(28)12-27-22(29)14-6-2-1-5-13(14)11-24-27/h1-3,5-7,9,11,18,26H,4,8,10,12H2,(H,25,28)

InChI Key

FACVGGMMIWPJEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 8-position of the carbazole ring.

    Acylation: Attachment of the acetamide group to the carbazole core.

    Phthalazinone Derivative Formation: Synthesis of the phthalazinone moiety and its subsequent attachment to the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of atoms or groups within the molecule.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE include other carbazole derivatives and phthalazinone derivatives. These compounds may share structural similarities and exhibit similar biological activities.

Uniqueness

The uniqueness of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

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